2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole
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Overview
Description
2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole ring fused with a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
Compounds like “2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole” often target specific proteins or enzymes in the body. The exact target would depend on the specific structure and functional groups of the compound .
Mode of Action
The compound would interact with its target, often by binding to a specific site on the protein or enzyme. This could inhibit the function of the enzyme, or it could alter its activity in some way .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, it might inhibit a pathway involved in the synthesis of a certain molecule, or it might activate a pathway that breaks down a certain molecule .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine how it is taken up by the body, where it is distributed, how it is metabolized, and how it is excreted. These properties are influenced by the compound’s chemical structure .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, it might lead to the death of certain cells, or it might alter the behavior of cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole typically involves the alkylation of azoles with mesylates or similar analogues, followed by deprotection steps. One common method includes the reaction of 1-(pyrrolidin-2-ylmethyl)-1H-azoles with appropriate alkylating agents under controlled conditions . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: LiAlH4, NaBH4
Halogenating agents: NBS, bromine (Br2)
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Pyrrolidine derivatives: Pyrrolidine-2-one, pyrrolidine-2,5-dione.
Benzodiazole derivatives: 1H-1,3-benzodiazole, 2-methyl-1H-1,3-benzodiazole.
Uniqueness
2-methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the pyrrolidine and benzodiazole rings in a single molecule allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-methyl-1-(pyrrolidin-2-ylmethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-15-12-6-2-3-7-13(12)16(10)9-11-5-4-8-14-11/h2-3,6-7,11,14H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIXTBNEEVXQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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